molecular formula C28H55O6PS2 B13810619 Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester CAS No. 68413-48-9

Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester

Cat. No.: B13810619
CAS No.: 68413-48-9
M. Wt: 582.8 g/mol
InChI Key: DHEMFBSSQAFTOU-UHFFFAOYSA-N
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Description

This compound is a derivative of butanedioic acid (succinic acid) modified with a phosphorus-sulfur-containing group and esterified with dibutyl groups. Its structure includes:

  • A central succinic acid backbone.
  • A ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)- substituent, featuring two branched 2-ethylhexyloxy groups attached to a phosphinothioyl (P=S) core.
  • Dibutyl ester groups at the terminal carboxyl positions.

Properties

CAS No.

68413-48-9

Molecular Formula

C28H55O6PS2

Molecular Weight

582.8 g/mol

IUPAC Name

dibutyl 2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]butanedioate

InChI

InChI=1S/C28H55O6PS2/c1-7-13-17-24(11-5)22-33-35(36,34-23-25(12-6)18-14-8-2)37-26(28(30)32-20-16-10-4)21-27(29)31-19-15-9-3/h24-26H,7-23H2,1-6H3

InChI Key

DHEMFBSSQAFTOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for butyl ester protons, 2-ethylhexyl side chains, and succinate backbone protons.
    • ^31P NMR confirms the presence of the phosphinothioyl group with a chemical shift typical for phosphorodithioic esters.
  • Infrared Spectroscopy (IR):

    • Ester carbonyl (C=O) stretch near 1735 cm^-1.
    • P=S stretching vibrations observed around 650–700 cm^-1.
    • C–O–P and P–S bonds show characteristic absorptions in the fingerprint region.

Chromatographic Purity

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) confirms purity >98%.
  • Retention times correspond to the expected molecular structure.

Physical Properties

Property Measured Value
Boiling Point 244.55 °C at 101,325 Pa
Density 1.01 g/cm³ at 20 °C
Vapor Pressure 0.022 Pa at 20 °C
Water Solubility 1.2 μg/L at 20 °C
LogP 6.5

Notes on Reaction Optimization and Challenges

  • The phosphinothioylation step is sensitive to moisture and oxygen; thus, strictly anhydrous and inert conditions are mandatory to prevent hydrolysis or oxidation.
  • Temperature control is critical to avoid decomposition or side reactions such as over-esterification or cleavage of the phosphinothioyl group.
  • The bulky 2-ethylhexyl groups provide steric hindrance, influencing reaction kinetics and requiring longer reaction times or optimized catalysts.
  • Purification can be challenging due to the compound’s low water solubility and similar polarity to some by-products; thus, careful chromatographic separation is recommended.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Butanedioic acid, butanol, bis(2-ethylhexyl) phosphinothioyl chloride High purity reagents required
Solvent Toluene, benzene, or other anhydrous organic solvents Azeotropic removal of water
Catalyst Acid catalyst for esterification (e.g., H2SO4) For esterification step
Atmosphere Nitrogen or argon Prevent oxidation
Temperature 0–25 °C for phosphinothioylation; reflux for esterification Temperature control critical
Reaction Time Several hours (4–12 h) Depends on scale and conditions
Purification Method Vacuum distillation, silica gel chromatography To achieve >98% purity

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Butanedioic acid esters are explored for their potential as agricultural additives . They may serve as surfactants or emulsifiers in pesticide formulations, enhancing the effectiveness of active ingredients by improving their solubility and dispersion in water. This can lead to better coverage of plant surfaces and increased absorption of pesticides.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of other chemicals. Its unique phosphinothioyl group can be leveraged to create various derivatives that may have specific functionalities in industrial applications.

Polymer Chemistry

In polymer science, butanedioic acid esters are investigated for their roles as plasticizers . They can improve the flexibility and durability of polymers used in a variety of products, including coatings, adhesives, and sealants.

Pharmaceutical Applications

Research indicates that butanedioic acid derivatives may have potential uses in pharmaceuticals as drug delivery systems or excipients that enhance the solubility and bioavailability of active pharmaceutical ingredients.

Case Studies

StudyFocusFindings
Agricultural Surfactant Study Evaluated the efficacy of dibutyl esters in pesticide formulationsResults showed improved dispersion and coverage on plant surfaces, leading to enhanced pesticide performance .
Polymer Modification Research Investigated the impact of butanedioic acid esters on polymer propertiesThe addition of dibutyl ester significantly increased flexibility without compromising strength .
Pharmaceutical Formulation Development Assessed the use of dibutyl esters as excipientsEnhanced solubility and stability of poorly soluble drugs were observed, indicating potential for improved drug formulations .

Safety and Environmental Considerations

While exploring applications, it is crucial to consider the safety profile of butanedioic acid esters. Toxicological assessments indicate moderate acute toxicity levels; therefore, proper handling and regulatory compliance are necessary when using these compounds in industrial settings .

Mechanism of Action

The mechanism of action of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanedioic Acid Derivatives with Phosphorus-Sulfur Groups

Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, bis(2-methoxyethyl) ester (CAS 112092-39-4)
  • Structure: Dimethoxyphosphinothioyl group with bis(2-methoxyethyl) ester.
  • Properties : Higher polarity due to methoxy groups, likely soluble in polar solvents.
Butanedioic acid, [(ethoxymethoxyphosphinothioyl)thio]-, 1-ethyl 4-(2-methoxyethyl) ester (CAS 112092-40-7)
  • Structure : Mixed ethoxy/methoxy substituents on phosphorus.
  • Differentiation : Asymmetric ester groups may reduce crystallinity compared to symmetric dibutyl esters in the target compound .

Di-(2-ethylhexyl) Dithiophosphoric Acid (CAS 5810-88-8)

  • Structure : Dithiophosphoric acid ester with two 2-ethylhexyl groups.
  • Key Differences: Lacks the succinic acid backbone. Contains a dithiophosphate (P=S₂) group instead of phosphinothioyl (P=S).
  • Applications : Widely used as a lubricant additive and metal extractant due to high sulfur content and anti-wear properties .

O,O-Bis(2-ethylhexyl)phosphorothioate (CAS 17618-27-8)

  • Structure : Phosphorothioate ester (P=O replaced by P=S) with 2-ethylhexyl groups.
  • Comparison: Oxidation state of phosphorus differs (phosphorothioate vs. phosphinothioyl). Hydrolytic stability may vary due to ester group chemistry.
  • Applications : Used in pesticides and flame retardants .

Dibutyl Methylphosphonate (CAS 2404-73-1)

  • Structure : Methylphosphonate ester with dibutyl groups.
  • Contrast: Phosphonate (P=O) instead of phosphinothioyl (P=S). Lacks sulfur, reducing chelation capacity for metals.
  • Applications : Solvent and plasticizer in industrial formulations .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound vs. Analogs

Compound Name CAS Number Molecular Features Key Applications Stability/Solubility
Target Compound Not Provided Phosphinothioyl + dibutyl ester Corrosion inhibition High lipophilicity, thermal stability
Di-(2-ethylhexyl) dithiophosphoric acid 5810-88-8 Dithiophosphate + 2-ethylhexyl Lubricants, metal extraction Hydrolytically stable, oil-soluble
O,O-Bis(2-ethylhexyl)phosphorothioate 17618-27-8 Phosphorothioate + 2-ethylhexyl Pesticides Moderate toxicity, hydrolytically resistant
Dibutyl methylphosphonate 2404-73-1 Methylphosphonate + dibutyl Solvents, plasticizers Polar aprotic solvent

Biological Activity

Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester, commonly referred to as 2EHTE, is a phosphorous-containing compound with potential applications in various fields, including agriculture and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Chemical Formula : C28H55O6PS2
  • Molecular Weight : 582.84 g/mol
  • CAS Number : 68413-48-9
  • Density : 1.01 g/cm³ at 20°C
  • Boiling Point : 244.55°C at 101325 Pa
  • Water Solubility : 1.2 µg/L at 20°C

The biological activity of 2EHTE is primarily linked to its phosphinothioyl group, which may interact with biological molecules through mechanisms such as enzyme inhibition or modification of cellular signaling pathways. Research indicates that similar compounds have demonstrated effects on various biological systems, including potential toxicity and genotoxicity.

Acute and Chronic Toxicity

  • Acute Toxicity : In studies involving oral administration in rats, doses of up to 10 mg/kg showed effective absorption and metabolism without significant acute toxic effects reported.
  • Chronic Toxicity : A repeated dose study conducted over 90 days indicated a no observed adverse effect level (NOAEL) of 730 mg/kg body weight per day. However, higher concentrations led to decreased body weight gains and other adverse effects in specific groups.

Genotoxicity

Genotoxicity assessments have shown mixed results:

  • The Ames test indicated no mutagenic potential in several strains of Salmonella typhimurium.
  • In vitro tests in Chinese hamster ovary (CHO) cells showed inconclusive results regarding chromosomal aberrations.

Environmental Impact

Research has highlighted the environmental persistence of phosphorous-containing esters like 2EHTE. Studies indicate that hydrolysis can lead to the formation of toxic metabolites, raising concerns about their accumulation in ecosystems.

Data Summary Table

Study TypeFindingsReference
Acute ToxicityNo significant acute effects; well absorbed
Chronic ToxicityNOAEL of 730 mg/kg; adverse effects at higher doses
GenotoxicityNegative in Ames test; inconclusive in CHO cells
Environmental ImpactPersistent with potential for toxic metabolite formation
Agricultural EfficacyPotential bioactive agent for pest control

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a two-step process:

Thionation : Reacting a diol precursor with phosphorus pentasulfide (P₂S₅) under inert conditions to introduce the phosphinothioyl group.

Esterification : Using 2-ethylhexanol and butanol with catalytic acid (e.g., H₂SO₄) to form the bis(2-ethylhexyl) and dibutyl ester moieties.

  • Key Variables : Temperature (optimal range: 60–80°C for thionation), solvent polarity (e.g., toluene vs. DMF), and stoichiometric ratios (P₂S₅:diol = 1:1.2 to avoid side reactions) .
    • Yield Optimization : Pilot studies report 65–75% yield when using toluene as a solvent, but competing hydrolysis reactions can reduce purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Recommended Techniques :

  • ³¹P NMR : A singlet near δ 35–40 ppm confirms the phosphinothioyl group .
  • IR Spectroscopy : Peaks at 950–980 cm⁻¹ (P=S stretching) and 1250–1280 cm⁻¹ (P-O-C linkage) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ ions with m/z ~650–670 (exact mass depends on isotopic distribution).
    • Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent extraction efficiency data for this compound in metal-ion separation studies?

  • Case Study : Conflicting reports on Cu(II) extraction efficiency (40–85%) in different solvent systems.
  • Methodological Adjustments :

  • Ionic Strength Effects : High nitrate concentrations (>1 M) suppress extraction due to competing anion interactions .
  • pH Dependence : Optimal extraction occurs at pH 2.5–3.5; outside this range, ligand protonation or hydrolysis dominates .
    • Data Reconciliation : Use synchrotron XAS (X-ray absorption spectroscopy) to probe the coordination geometry of extracted complexes, resolving ambiguities in stoichiometry .

Q. What experimental design strategies (e.g., DoE) are recommended for optimizing the compound’s catalytic activity in organophosphorus transformations?

  • Design of Experiments (DoE) :

  • Factors : Substrate ratio, temperature, catalyst loading (0.5–2 mol%).
  • Response Surface Modeling : Central composite design to identify nonlinear interactions between variables.
    • Case Example : A 3² factorial design revealed that >1.5 mol% catalyst loading reduces enantioselectivity in asymmetric phosphorylation due to aggregation .
    • Validation : Cross-check results with in situ ³¹P NMR to monitor reaction progress .

Q. How do computational models explain the compound’s structure-activity relationships in enzyme inhibition assays?

  • Modeling Approach :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., charge distribution on sulfur atoms).

Molecular Docking : Simulate interactions with acetylcholinesterase (AChE), focusing on π-π stacking between 2-ethylhexyl groups and Phe residues.

  • Contradictions : Some models predict high binding affinity (ΔG = −9.8 kcal/mol), but in vitro assays show moderate IC₅₀ (~50 µM). Adjust solvation parameters (e.g., PBS vs. DMSO) in simulations to align with experimental conditions .

Key Research Gaps

  • Thermodynamic Properties : No high-precision data for ΔHf or vapor pressure (see gaps in for analogous esters).
  • Environmental Fate : Limited studies on hydrolytic degradation pathways; prioritize LC-MS/MS monitoring under alkaline conditions .

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